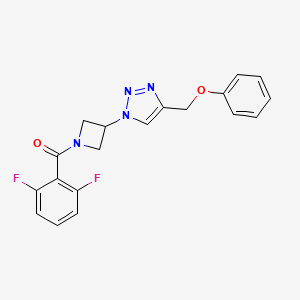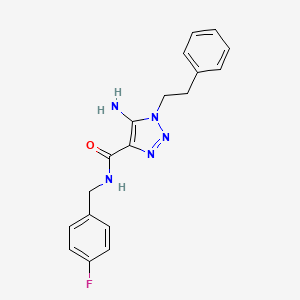![molecular formula C11H18N2O3 B2564582 Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate CAS No. 2287262-56-8](/img/structure/B2564582.png)
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate is a spirocyclic compound with a unique rigid bicyclic structure. This compound is notable for its fused diazaspiro ring system, which is prevalent in many bioactive molecules and drug candidates . The presence of the tert-butyl carbamate protecting group allows for selective deprotection under mild acidic conditions, revealing a reactive amine functionality for further derivatization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a sigma-1 receptor antagonist, it binds to the sigma-1 receptor and modulates its activity, leading to enhanced antinociceptive effects and the rescue of morphine tolerance . The compound’s structure allows it to interact with various enzymes and receptors, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: This compound shares a similar spirocyclic structure but differs in the position of the functional groups.
Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate: Another related compound with a different arrangement of the diazaspiro ring system.
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: This compound features a larger spirocyclic ring system.
Uniqueness
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate is unique due to its specific ring structure and the presence of the tert-butyl carbamate protecting group. This combination of features makes it a valuable intermediate for the synthesis of bioactive molecules and drug candidates .
Properties
IUPAC Name |
tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)8-11(5-12-6-11)4-7(14)13-8/h8,12H,4-6H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQXBABMZJZVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2(CC(=O)N1)CNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2564502.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2564503.png)


![2-[2-(Prop-2-enamido)phenyl]acetic acid](/img/structure/B2564511.png)
![N-[(4-Methoxyphenyl)methyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B2564513.png)
![2-(2-bromophenyl)-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide](/img/structure/B2564514.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea](/img/structure/B2564516.png)
![4-(trifluoromethyl)-N2,N6-bis[3-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide](/img/structure/B2564517.png)


